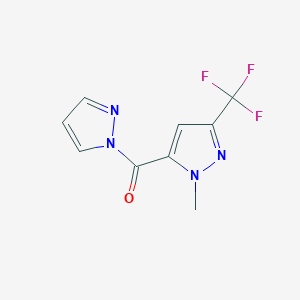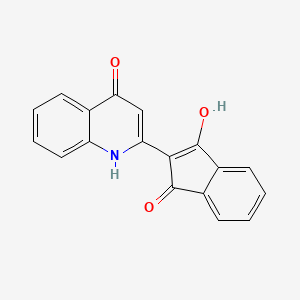
2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound that features a quinoline and indene structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with indene-1,3-dione under specific reaction conditions. One common method includes the use of microwave irradiation in dimethylformamide, which facilitates the reaction without the need for a solvent . Another approach involves the use of polyphosphoric acid as a catalyst, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indene derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research indicates potential anticancer, antiviral, and antimalarial activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Shares the quinoline core structure and exhibits similar biological activities.
3-acetyl-4-hydroxyquinolin-2(1H)-one: Another derivative with notable antimicrobial and antimalarial activities.
Uniqueness
2-(4-hydroxyquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combined quinoline and indene structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(1-hydroxy-3-oxoinden-2-yl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-15-9-14(19-13-8-4-3-7-12(13)15)16-17(21)10-5-1-2-6-11(10)18(16)22/h1-9,21H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRAMBFNAAKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC(=O)C4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
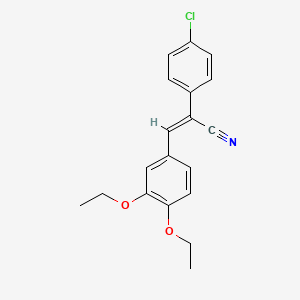

![N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B5738738.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B5738742.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5738759.png)
![N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B5738762.png)

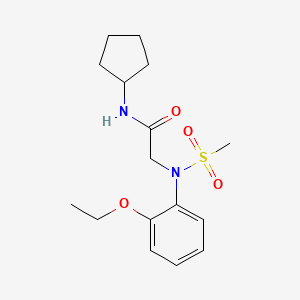
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5738795.png)
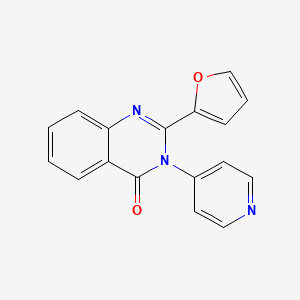
![N-(4-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5738804.png)
![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5738812.png)
